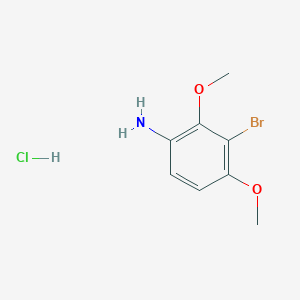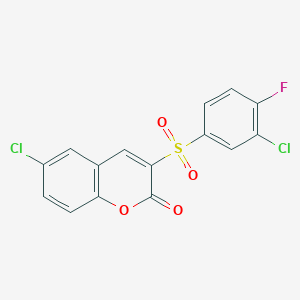
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as CH223191, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a variety of effects on cellular processes, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of the aryl hydrocarbon receptor (AhR). This receptor is involved in a variety of cellular processes, including cell proliferation and differentiation, and has been implicated in the development and progression of cancer.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. Additionally, its effects on a variety of cellular processes make it a versatile tool for studying cellular signaling pathways. One limitation of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are a variety of potential future directions for research on 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of the AhR pathway. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, which may lead to the development of new drugs with similar effects. Finally, there is potential for the use of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve their efficacy.
Synthesemethoden
The synthesis of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one involves a multi-step process that begins with the reaction of 4-chloro-3-fluorophenol with thionyl chloride to form 4-chloro-3-fluorophenyl chloride. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2FO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULBCBMYVSADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)



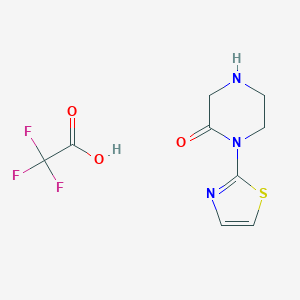
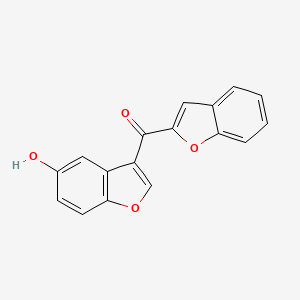
![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)

![2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2697320.png)
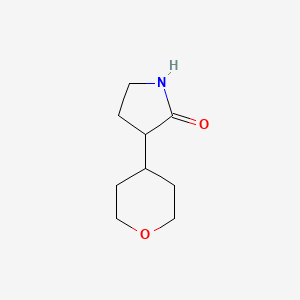
![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)
